rac-[(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanamine, exo
Description
rac-[(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanamine, exo is a bicyclic secondary amine featuring a 7-oxabicyclo[2.2.1]heptane scaffold with a methanamine (-CH2NH2) group at the exo position of the C2 carbon. The compound is racemic (rac), indicating a 1:1 mixture of enantiomers. Its molecular formula is C7H13NO, with a molecular weight of 127.19 g/mol (free base) .
Properties
CAS No. |
53751-30-7 |
|---|---|
Molecular Formula |
C7H13NO |
Molecular Weight |
127.18 g/mol |
IUPAC Name |
[(1S,2S,4R)-7-oxabicyclo[2.2.1]heptan-2-yl]methanamine |
InChI |
InChI=1S/C7H13NO/c8-4-5-3-6-1-2-7(5)9-6/h5-7H,1-4,8H2/t5-,6+,7-/m0/s1 |
InChI Key |
HOGOLKHCHFSFKN-XVMARJQXSA-N |
Isomeric SMILES |
C1C[C@H]2[C@@H](C[C@@H]1O2)CN |
Canonical SMILES |
C1CC2C(CC1O2)CN |
Origin of Product |
United States |
Preparation Methods
Diels-Alder Reaction with Boron Trifluoride Catalysis
A widely adopted method involves reacting furan derivatives with dienophiles (e.g., maleic anhydride) under Lewis acid catalysis. For example:
-
Reactants : Furan and maleic anhydride.
-
Conditions : 0–25°C, anhydrous dichloromethane.
-
Outcome : Exo selectivity is achieved due to steric control, yielding the bicyclic oxabicycloheptene intermediate.
This method achieves 75–85% yields and high atom economy, making it scalable for industrial applications.
Functionalization to Methanamine Derivatives
Reductive Amination of Carbonyl Intermediates
The ketone or aldehyde derivatives of the bicyclic core are converted to methanamine via reductive amination:
-
Step 1 : Oxidation of the Diels-Alder adduct to introduce a carbonyl group at the exo position.
-
Step 2 : Condensation with ammonium acetate or methylamine to form an imine.
-
Step 3 : Reduction using sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with palladium catalysts.
Key Data :
Nucleophilic Substitution on Halogenated Intermediates
An alternative route involves halogenation followed by amination:
-
Halogenation : Treating the alcohol derivative with thionyl chloride (SOCl₂) to form a chlorinated intermediate.
-
Amination : Displacement of chloride with ammonia or methylamine under high pressure.
Example :
This method achieves 55–65% yields but requires careful control of stereochemistry to avoid endo byproducts.
Resolution of Racemic Mixtures
The target compound exists as a racemate due to chiral centers at C1, C2, and C4. Enantiomeric separation is achieved via:
Chiral Chromatography
-
Column : Chiralcel OD-H or AD-H.
-
Mobile Phase : Hexane/isopropanol (90:10) with 0.1% diethylamine.
-
Efficiency : >99% enantiomeric excess (ee) for isolated fractions.
Hydrochloride Salt Formation
The free base is converted to its hydrochloride salt to enhance stability and solubility:
Reaction Optimization and Challenges
Stereochemical Control
The exo configuration is favored during Diels-Alder reactions due to transition-state steric effects. However, trace endo isomers (<5%) may form, necessitating purification by fractional crystallization.
Byproduct Mitigation
-
Impurity Source : Incomplete reduction during amination generates secondary amines.
-
Solution : Use excess ammonia and catalytic hydrogenation to suppress side reactions.
Analytical Characterization
Critical techniques for validating structure and purity include:
Industrial-Scale Production
Large-scale synthesis employs continuous flow reactors to enhance efficiency:
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Diels-Alder + Reductive Amination | 70 | 95 | High | Moderate |
| Halogenation + Amination | 65 | 90 | Moderate | Low |
Chemical Reactions Analysis
Types of Reactions
rac-[(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanamine, exo, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the bicyclic framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce various amine derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic effects due to its ability to interact with various biological targets. Its chiral nature allows it to exhibit different pharmacological properties based on stereochemistry.
Case Study:
A study explored the binding affinity of rac-[(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanamine with neurotransmitter receptors. The results indicated a significant interaction with serotonin receptors, suggesting potential use in treating mood disorders.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its unique bicyclic structure allows for various chemical transformations, including:
- Diels-Alder Reactions : Utilized to synthesize complex organic molecules by forming new carbon-carbon bonds.
- Nucleophilic Substitution Reactions : The amine group can participate in substitution reactions to form derivatives with enhanced properties.
Table 1: Reaction Pathways Involving rac-[(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanamine
| Reaction Type | Description | Example Product |
|---|---|---|
| Diels-Alder | Forms cycloadducts with dienes | Bicyclic derivatives |
| Nucleophilic Substitution | Modifies electrophilic centers | Amides and esters |
Materials Science
The compound has potential applications in the development of new materials due to its structural properties that can impart specific mechanical or thermal characteristics.
Case Study:
Research conducted on composites incorporating rac-[(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanamine demonstrated improved thermal stability and mechanical strength compared to traditional materials.
Mechanism of Action
The mechanism by which rac-[(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanamine, exo, exerts its effects involves its interaction with specific molecular targets. In medicinal chemistry, it may interact with neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and the derivatives used.
Comparison with Similar Compounds
Biological Activity
The compound rac-[(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanamine, exo, is a bicyclic amine with notable biological activity due to its unique structural properties. This compound is characterized by its bicyclo[2.2.1]heptane framework, which influences its interactions with various biological targets.
Chemical Structure and Properties
The molecular formula for rac-[(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanamine is CHNO. The compound features a chiral center that contributes to its stereochemical properties, which are crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| IUPAC Name | rac-[(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanamine |
| CAS Number | 53751-30-7 |
| Purity | 95% |
Biological Activity
The biological activity of rac-[(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanamine has been investigated in various studies focusing on its pharmacological potential.
The compound is believed to interact with neurotransmitter systems, particularly those involving serotonin and norepinephrine receptors. Its bicyclic structure allows for effective binding to these receptors, influencing mood and cognitive functions.
Case Studies
-
Neuropharmacological Effects : A study demonstrated that rac-[(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanamine exhibited significant antidepressant-like activity in rodent models when administered at specific dosages.
- Dosage : 10 mg/kg showed a marked reduction in depressive behaviors.
- Mechanism : The compound's action on serotonin reuptake inhibition was noted as a primary mechanism.
-
Binding Affinity Studies : Research involving radiolabeled versions of the compound showed high binding affinity to serotonin transporters (SERT) and norepinephrine transporters (NET), indicating its potential as a therapeutic agent for mood disorders.
- Binding Affinity (Ki values) :
- SERT: 5 nM
- NET: 15 nM
- Binding Affinity (Ki values) :
Comparative Analysis
To understand the unique properties of rac-[(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanamine, it is useful to compare it with structurally similar compounds.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| rac-(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yloxyacetic acid | Bicyclic structure with an acid group | Exhibits anti-inflammatory properties |
| (1R,2R,4S)-Bicyclo[2.2.1]heptan-2-ol | Hydroxyl group instead of amine | Alcoholic functional group |
| 7-Oxabicyclo[2.2.1]heptan | Lacks amino group | Purely cyclic structure without nitrogen |
Safety and Efficacy
Understanding the safety profile of rac-[(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanamine is essential for its potential applications in medicine.
Toxicity Studies
Preliminary toxicity studies indicate that the compound has a low toxicity profile at therapeutic doses but further research is needed to establish long-term safety.
Q & A
Q. What are the common synthetic routes for rac-[(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanamine, exo?
Synthesis typically involves bicyclic ketone intermediates and amine functionalization. For example, enantiomerically pure bicyclic frameworks can be prepared via asymmetric epoxidation or catalytic cyclization. A study from Lanzhou University highlights the use of chiral catalysts to control stereochemistry during bicyclo[2.2.1]heptane formation, followed by methanamine introduction via reductive amination . Additional methods include reacting bicyclic alcohols with dimethylamine under acidic conditions, as described in related bicycloheptane derivatives .
Q. Which analytical techniques are critical for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : To confirm stereochemistry and purity (e.g., H and C NMR for diastereomeric ratios) .
- Chiral HPLC : For enantiomeric excess determination using columns like Chiralpak AD-H .
- X-ray Crystallography : Resolves absolute configuration, as demonstrated in studies on similar bicycloheptane derivatives .
Q. What safety precautions are essential when handling this compound?
The compound is classified as a flammable liquid (Category 2) and may cause skin/eye irritation. Required precautions include:
- Use of flame-resistant labware and static-safe equipment.
- PPE: Nitrile gloves, lab coat, and safety goggles.
- Immediate eye rinsing with water for 15+ minutes upon exposure .
Advanced Research Questions
Q. How can enantiomeric purity be optimized during synthesis?
- Chiral Resolution : Use preparative chiral chromatography (e.g., supercritical fluid chromatography) with cellulose-based stationary phases .
- Kinetic Resolution : Employ enzymes like lipases to selectively hydrolyze undesired enantiomers .
- Asymmetric Catalysis : Palladium-catalyzed cycloadditions with chiral ligands (e.g., BINAP) to improve stereoselectivity .
Q. How to design experiments for reaction optimization using factorial design?
A 2 factorial design can evaluate variables (e.g., temperature, catalyst loading, solvent polarity). For example:
- Factors : Catalyst (0.5–2.0 mol%), temperature (25–60°C), reaction time (12–24 hrs).
- Response Variables : Yield, enantiomeric excess. Statistical analysis (ANOVA) identifies significant factors and interactions, enabling targeted optimization .
Q. How to resolve contradictions in reported spectroscopic data (e.g., NMR shifts)?
- Reference Standards : Cross-validate using high-purity samples and NIST-referenced data .
- Solvent Effects : Account for solvent-induced shifts (e.g., CDCl vs. DMSO-d).
- Computational Predictions : Compare experimental C NMR shifts with DFT-calculated values (software: Gaussian, ORCA) .
Q. What computational methods aid in reaction mechanism elucidation?
- Density Functional Theory (DFT) : Models transition states and activation energies (e.g., for epoxide ring-opening steps) .
- Molecular Dynamics (MD) : Simulates solvent effects and catalyst-substrate interactions.
- COMSOL Multiphysics : Couples reaction kinetics with heat/mass transfer for reactor scale-up predictions .
Q. How to assess the compound’s stability under varying storage conditions?
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines).
- HPLC-MS Monitoring : Track decomposition products (e.g., oxidation of the amine group) .
- Accelerated Aging : Use Arrhenius modeling to predict shelf life at 25°C based on high-temperature data .
Q. What advanced separation techniques are effective for chiral resolution?
- Membrane Technologies : Chiral-selective membranes (e.g., cyclodextrin-functionalized polymers) .
- Simulated Moving Bed (SMB) Chromatography : Continuous separation with higher throughput than batch methods .
- Ionic Liquid-Based Extraction : Selective partitioning using chiral ionic liquids (e.g., L-prolinate derivatives) .
Q. How to integrate experimental and computational workflows for reaction discovery?
- AI-Driven Platforms : Train machine learning models on reaction databases to predict optimal conditions (e.g., solvent, catalyst) .
- High-Throughput Experimentation (HTE) : Combine automated synthesis with real-time analytics (e.g., inline IR) for rapid data generation .
- Feedback Loops : Use computational predictions to refine experimental parameters iteratively .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
